Product packaging for 3-(3-Tert-butylphenoxy)propan-1-ol(Cat. No.:CAS No. 145073-39-8)

3-(3-Tert-butylphenoxy)propan-1-ol

Cat. No.: B12542567
CAS No.: 145073-39-8
M. Wt: 208.30 g/mol
InChI Key: MNQHLULUOSLMNH-UHFFFAOYSA-N
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Description

3-(3-Tert-butylphenoxy)propan-1-ol is an organic compound of interest in chemical and materials research. While specific studies on this exact isomer are not readily available, data from its closely related structural analog, 3-(4-tert-butylphenoxy)propan-1-ol (CAS 5892-03-5), provides insight into its fundamental characteristics . This class of compound features a propanol chain linked to a tert-butyl-substituted phenol ring, a structure often explored in the development of specialty chemicals. The tert-butylphenol moiety is a significant scaffold in industrial chemistry, particularly in the synthesis of antioxidants and stabilizers . The precursor to this compound, 3-tert-butylphenol (CAS 585-34-2), is a well-characterized material with a melting point of 40-43°C and a boiling point of 125-130°C at 20 mmHg . Researchers investigating the structure-activity relationships of phenolic antioxidants may find this compound valuable for modifying steric hindrance around the phenolic hydroxyl group, which is a key factor in radical scavenging efficiency . Handling and Safety: Although a specific safety data sheet for this compound is not available, the precursor 3-tert-butylphenol is classified as hazardous. It is harmful if inhaled, in contact with skin, or if swallowed, and causes severe skin burns and eye damage . Researchers should handle this compound with appropriate personal protective equipment, including gloves, protective clothing, and eye protection. Note: This product is intended for research purposes only and is not approved for use in humans, animals, or as a diagnostic agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20O2 B12542567 3-(3-Tert-butylphenoxy)propan-1-ol CAS No. 145073-39-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

145073-39-8

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

3-(3-tert-butylphenoxy)propan-1-ol

InChI

InChI=1S/C13H20O2/c1-13(2,3)11-6-4-7-12(10-11)15-9-5-8-14/h4,6-7,10,14H,5,8-9H2,1-3H3

InChI Key

MNQHLULUOSLMNH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)OCCCO

Origin of Product

United States

Advanced Synthetic Methodologies for 3 3 Tert Butylphenoxy Propan 1 Ol

Established Synthetic Pathways and Mechanistic Elucidation

Traditional methods for synthesizing 3-(3-tert-butylphenoxy)propan-1-ol rely on well-understood organic reactions. These pathways, while effective, often involve stoichiometric reagents and specific reaction conditions.

Etherification Reactions (e.g., Williamson Ether Synthesis)

The Williamson ether synthesis stands as a cornerstone for forming the ether bond in this compound. byjus.comwikipedia.org This classical S\textsubscript{N}2 reaction involves the nucleophilic substitution of a halide by an alkoxide. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing the target molecule, this can be approached in two ways: reacting 3-tert-butylphenoxide with a 3-halopropan-1-ol or reacting 3-halophenol with the sodium salt of propan-1-ol, followed by tert-butylation.

The more common and efficient route involves the reaction of 3-tert-butylphenol (B181075) with a suitable 3-halopropan-1-ol, such as 3-chloro-1-propanol (B141029) or 3-bromo-1-propanol, in the presence of a base. The base, typically sodium hydroxide (B78521) or potassium carbonate, deprotonates the phenolic hydroxyl group to form the more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the propanol (B110389) derivative, displacing the halide and forming the ether linkage. The reaction is typically carried out in a polar aprotic solvent like acetonitrile (B52724) or N,N-dimethylformamide to facilitate the S\textsubscript{N}2 mechanism. byjus.com

Reaction Scheme: (3-tert-butyl)C₆H₄OH + X-(CH₂)₃-OH + Base → (3-tert-butyl)C₆H₄O(CH₂)₃OH + Base·HX (where X = Cl, Br)

The reaction conditions, such as temperature and reaction time, are crucial for optimizing the yield, which can range from 50-95% in laboratory settings. byjus.com

Ring-Opening Reactions of Epoxides with Phenolic Precursors

An alternative and highly effective method for constructing the aryloxypropanol backbone is through the ring-opening of an epoxide with a phenolic precursor. jsynthchem.comnih.govsemanticscholar.org This reaction is particularly useful as it introduces the desired 1,2-propanol moiety. For the synthesis of this compound, this would involve the reaction of 3-tert-butylphenol with propylene (B89431) oxide.

The reaction is typically catalyzed by either an acid or a base. jsynthchem.com In a basic medium, the phenoxide ion acts as the nucleophile, attacking one of the carbon atoms of the epoxide ring. This attack follows an S\textsubscript{N}2 mechanism, leading to the opening of the strained three-membered ring and the formation of the corresponding aryloxypropanol. The regioselectivity of the attack depends on the substitution pattern of the epoxide. For propylene oxide, the attack predominantly occurs at the less substituted carbon atom.

Reaction Scheme: (3-tert-butyl)C₆H₄OH + CH₃CH(O)CH₂ + Catalyst → (3-tert-butyl)C₆H₄OCH₂CH(OH)CH₃

This method is valued for its atom economy and the ability to generate the desired functional group arrangement in a single step. nih.govrsc.org

Alkylation Reactions of Phenols to Introduce Tert-Butyl Moieties

The introduction of the tert-butyl group onto the phenol (B47542) ring is a critical step, which can be performed before or after the etherification. nih.govacs.org Friedel-Crafts alkylation is the most common method for this transformation. acs.org This reaction typically employs an alkylating agent such as tert-butyl alcohol, isobutylene, or tert-butyl chloride in the presence of a Lewis or Brønsted acid catalyst. nih.govpsu.edu

The reaction of phenol with tert-butyl alcohol over a zeolite catalyst, for instance, has been studied extensively. psu.eduosti.gov The mechanism can proceed through either a stepwise or a concerted pathway. psu.edu In the stepwise mechanism, the formation of a tert-butyl carbenium ion is the rate-limiting step, which then attacks the electron-rich phenol ring. psu.edu The reaction conditions can be tuned to favor the formation of the desired 3-tert-butylphenol isomer, although mixtures of ortho, meta, and para isomers are common. psu.edu The thermodynamically most stable product is often the 4-tert-butylphenol, while the 2-tert-butylphenol (B146161) can be the kinetically favored product. psu.edu

Novel and Sustainable Synthetic Protocols

In response to the growing demand for greener chemical processes, research has focused on developing more sustainable and efficient methods for synthesizing aryloxypropanols.

Catalytic Strategies for Environmentally Benign Production

The use of solid acid catalysts, such as zeolites and ion-exchange resins, offers a more environmentally friendly alternative to traditional homogeneous acid catalysts for the tert-butylation of phenols. nih.govosti.gov These heterogeneous catalysts can be easily separated from the reaction mixture and reused, reducing waste and simplifying the purification process. nih.govacs.org For example, catalysts synthesized from coal fly ash have shown activity in the alkylation of phenol with tert-butyl alcohol. osti.gov

Ionic liquids have also emerged as promising catalysts and solvents for Friedel-Crafts alkylation reactions. nih.govacs.org They offer advantages such as low volatility, high thermal stability, and the potential for catalyst recycling. nih.gov Studies have shown that certain ionic liquids can catalyze the alkylation of phenol with tert-butyl alcohol with high conversion rates. nih.govacs.org

Chemoenzymatic and Biocatalytic Routes for Related Aryloxypropanols

While specific biocatalytic routes for this compound are not extensively documented, the synthesis of related chiral aryloxypropanols using chemoenzymatic methods provides a promising avenue for future research. researchgate.netresearchgate.net These methods combine chemical synthesis with enzymatic reactions to achieve high enantioselectivity and yield.

For instance, lipases are widely used for the kinetic resolution of racemic alcohols, which can be precursors to enantiopure aryloxypropanols. researchgate.net In a typical chemoenzymatic approach, a racemic aryloxypropanol can be selectively acylated by a lipase, allowing for the separation of the acylated and unreacted enantiomers. This strategy has been successfully applied to the synthesis of β-blockers, a class of drugs that often contain an aryloxypropanol moiety. researchgate.net The combination of biocatalytic steps with traditional chemical transformations can lead to more sustainable and efficient synthetic routes. researchgate.net

Mechanochemical Approaches in Analogous Compound Synthesis

Mechanochemistry, the use of mechanical force to induce chemical transformations, is emerging as a powerful green chemistry tool in organic synthesis. researchgate.netnih.gov This approach, typically involving grinding or milling, can significantly reduce or eliminate the need for solvents, shorten reaction times, and sometimes yield unique products not accessible through traditional solution-based methods. researchgate.netnih.gov

While specific mechanochemical syntheses for this compound are not extensively documented, the principles have been successfully applied to analogous compounds, suggesting a viable pathway. Mechanosynthesis is particularly noted for its application in preparing active pharmaceutical ingredients (APIs) and other complex organic molecules. researchgate.net For instance, the solvent-free, catalyst-assisted mechanochemical synthesis of five-membered N,S-heterocyclic compounds has been achieved with high yields (>95%) using potassium carbonate as a readily available catalyst. researchgate.net This demonstrates the potential for mechanochemistry to facilitate reactions, such as the Williamson ether synthesis often used to produce phenoxypropanols, under more environmentally benign conditions.

The core advantages of this approach include:

Reduced Solvent Usage: Aligns with green chemistry principles by minimizing volatile organic solvents. nih.gov

Enhanced Reaction Rates: Mechanical energy can overcome activation barriers more efficiently than thermal energy in some cases.

Access to Novel Products: Can lead to the formation of different polymorphs or products compared to solution-based synthesis. nih.gov

The application of mechanochemistry represents a promising frontier for the synthesis of this compound analogs, offering a sustainable alternative to conventional methods. researchgate.net

Stereoselective Synthesis and Enantiomeric Control (if applicable for analogues)

The target compound, this compound, is achiral. However, many of its structural analogs, particularly those with pharmaceutical applications (e.g., beta-blockers), possess one or more stereocenters. For these molecules, controlling the stereochemistry during synthesis is critical, as different enantiomers or diastereomers can exhibit vastly different biological activities.

Stereoselective synthesis aims to produce a specific stereoisomer preferentially. A powerful strategy involves the use of chiral auxiliaries, which are chiral molecules temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. The N-tert-butanesulfinyl group is a particularly effective chiral auxiliary in asymmetric synthesis. mdpi.comnih.gov

Key applications and principles include:

Asymmetric Aldol (B89426) Reactions: Mechanochemically synthesized peptides have shown organocatalytic activity in asymmetric aldol reactions, demonstrating a green approach to stereocontrol. researchgate.net

Diastereoselective Cycloadditions: The N-tert-butanesulfinyl group has been used as an effective electron-withdrawing group in 1-azadienes, enabling the highly diastereoselective synthesis of densely substituted pyrrolidines through 1,3-dipolar cycloadditions. nih.gov The chirality of the sulfinyl group directs the absolute configuration of the newly formed stereocenters. nih.gov

Synthesis of Chiral Intermediates: Chiral N-tert-butanesulfinyl imines are key intermediates in the stereocontrolled synthesis of complex molecules like 1-substituted homotropanones. mdpi.com

These methodologies, particularly those employing sulfinyl imines, could be adapted for the enantioselective synthesis of chiral phenoxypropanolamine analogs, where a chiral epoxide or a chiral propanolamine (B44665) synthon is required. This would involve the asymmetric construction of the side chain before or during its attachment to the phenolic core.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is a crucial step in developing a commercially viable and efficient synthetic process. For the synthesis of this compound, which is typically prepared via a Williamson ether synthesis between 3-tert-butylphenol and a 3-halopropanol, optimization focuses on maximizing yield and minimizing side products. Methodologies like Response Surface Methodology (RSM) and Design of Experiments (DoE) are powerful tools for this purpose.

A relevant case study is the optimization of the tert-butylation of phenol, a key step in preparing the precursor. rasayanjournal.co.in In this study, a Box-Behnken experimental design was used to optimize parameters such as reaction time, temperature, reactant mole ratio, and catalyst-to-phenol ratio. rasayanjournal.co.in The goal was to maximize phenol conversion and the selective yield of the desired product, 2,4-di-tert-butylphenol, using an ionic liquid catalyst. rasayanjournal.co.in

Table 1: Optimized Parameters for a Related Phenol Alkylation Reaction

ParameterRange StudiedOptimized Value for Max. Yield
Temperature (°C)50 - 90~80
Time (min)20 - 480~300
Catalyst (IL) to Phenol Mole Ratio0.5 - 2.0~1.5
Reactant Mole Ratio (Alcohol:Phenol)1 - 3~2.0

This table is based on data for the tert-butylation of phenol, a precursor synthesis, illustrating the optimization process. rasayanjournal.co.in

Similar principles can be applied to the synthesis of the final product. For the etherification step, parameters to optimize would include:

Base: Type (e.g., NaOH, K₂CO₃, t-BuONa) and concentration.

Solvent: Polarity and boiling point (e.g., Toluene, DMF, Acetonitrile).

Temperature: To balance reaction rate with potential side reactions.

Phase Transfer Catalyst: Use and type, if a two-phase system is employed.

Systematic optimization ensures the development of a robust, high-yielding, and selective process for producing this compound.

Purification and Isolation Methodologies for High-Purity Compound Acquisition

Achieving high purity is essential for the final compound, especially for applications in materials science or as a pharmaceutical intermediate. Following synthesis, the crude product contains unreacted starting materials, reagents, and byproducts that must be removed. Common purification techniques include recrystallization, chromatography, and adsorption.

Recrystallization is a widely used technique for purifying solid organic compounds. The choice of solvent is critical. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures or are insoluble. A mixed-solvent system can often provide the desired solubility profile. For instance, in the purification of the structurally related Antioxidant 1010, a mixed solvent of ethyl acetate (B1210297) and methanol (B129727) was used for recrystallization to effectively remove impurities like 2,6-di-tert-butylphenol. google.com This process significantly improved the purity of the final product. google.com

Table 2: Example of Recrystallization for a Structurally Related Compound

CompoundMethodSolvent System (v/v)Key Impurities RemovedResulting Purity
Antioxidant 1010Recrystallization (2x)Ethyl Acetate : Methanol (5:1)2,6-di-tert-butylphenol, (3,5,-di-tert-butyl-hydroxy phenyl) methyl propionate>98.5%

This table is based on data for the purification of Antioxidant 1010. google.com

Chromatography is another powerful purification method. Flash column chromatography using silica (B1680970) gel is a standard technique for separating compounds based on their polarity. mdpi.com The crude mixture is loaded onto a column of silica gel and eluted with a solvent or solvent mixture (eluent). Compounds travel down the column at different rates depending on their affinity for the silica gel and solubility in the eluent, allowing for their separation.

Adsorptive Purification involves passing the compound (in a liquid phase) through a bed of solid adsorbent material that selectively retains impurities. For example, activated alumina (B75360) and large-pore zeolites (like Zeolite X) are effective in removing impurities from related compounds like tertiary butyl alcohol. google.com This method can be highly effective for removing trace impurities to achieve exceptional purity. google.com

The choice of purification method depends on the physical state of the compound (solid or liquid), the nature of the impurities, and the required final purity. Often, a combination of these techniques is employed to obtain this compound of the desired quality.

Chemical Reactivity and Derivatization Studies of 3 3 Tert Butylphenoxy Propan 1 Ol

Transformations Involving the Terminal Hydroxyl Functionality

The primary alcohol moiety of 3-(3-tert-butylphenoxy)propan-1-ol is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Esterification Reactions

The terminal hydroxyl group of this compound can be readily esterified with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. The reaction with acid chlorides, such as ethanoyl chloride, is typically carried out in the presence of a base like pyridine (B92270) to neutralize the hydrogen chloride byproduct. libretexts.orglibretexts.orgyoutube.com Similarly, acid anhydrides react with the alcohol, often with gentle warming, to yield the ester and a carboxylic acid. libretexts.org The use of a catalyst, such as a strong acid, can accelerate the esterification process with carboxylic acids. nih.gov

A representative esterification is the reaction with an acyl chloride. For example, the reaction of a similar phenol (B47542) derivative with benzoyl chloride in the presence of sodium hydroxide (B78521) yields the corresponding benzoate (B1203000) ester. libretexts.org A specific example of an ester derived from a related phenoxyacetate (B1228835) is propyl 2-(3-tert-butylphenoxy)acetate. nih.gov

Table 1: Representative Esterification Reactions

ReactantReagentProductConditions
This compoundAcetyl Chloride3-(3-tert-butylphenoxy)propyl acetate (B1210297)Pyridine, Room Temperature
This compoundAcetic Anhydride3-(3-tert-butylphenoxy)propyl acetateGentle heating

Oxidation Pathways

The primary alcohol of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. chemguide.co.uk Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) in an anhydrous solvent such as dichloromethane (B109758) are effective for the selective oxidation to the corresponding aldehyde, 3-(3-tert-butylphenoxy)propanal. utahtech.edulibretexts.org This method is advantageous as it prevents over-oxidation to the carboxylic acid. utahtech.edu

For the complete oxidation to 3-(3-tert-butylphenoxy)propanoic acid, stronger oxidizing agents are required. chemguide.co.uk A common method involves heating the alcohol under reflux with an excess of an oxidizing agent like potassium dichromate(VI) in acidified aqueous solution. chemguide.co.uk The intermediate aldehyde is formed first and is then further oxidized to the carboxylic acid. chemguide.co.uk A related compound, 3-phenoxypropionic acid, is a known chemical, indicating the feasibility of this transformation. sigmaaldrich.comnih.gov

Table 2: Oxidation Reactions of the Terminal Hydroxyl Group

ReactantReagent/ConditionsProduct
This compoundPyridinium Chlorochromate (PCC), CH₂Cl₂3-(3-tert-butylphenoxy)propanal
This compoundK₂Cr₂O₇, H₂SO₄, heat (reflux)3-(3-tert-butylphenoxy)propanoic acid

Formation of Ether and Amine Derivatives

The hydroxyl group can be converted into an ether linkage through reactions such as the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This involves deprotonating the alcohol with a strong base, like sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. wikipedia.org This method is highly versatile for preparing a wide range of symmetrical and asymmetrical ethers. wikipedia.org For instance, reacting the sodium alkoxide of this compound with methyl iodide would yield 1-(3-(3-tert-butylphenoxy)propoxy)methane.

The synthesis of amine derivatives can be achieved through various methods. One common approach is the conversion of the alcohol to an alkyl halide or tosylate, followed by nucleophilic substitution with an amine. Another route involves the reductive amination of the corresponding aldehyde, which can be synthesized from the alcohol via oxidation. A more direct conversion of alcohols to amines can be achieved through homogeneously catalyzed alcohol amination, where the alcohol is reacted with ammonia (B1221849) or a primary or secondary amine in the presence of a suitable catalyst and hydrogen. google.comgoogle.com For example, reacting this compound with ammonia in the presence of an amination catalyst could yield 3-(3-tert-butylphenoxy)propan-1-amine.

Table 3: Synthesis of Ether and Amine Derivatives

Derivative TypeSynthetic ApproachExample Product
EtherWilliamson Ether Synthesis (e.g., with methyl iodide)1-(3-(3-tert-butylphenoxy)propoxy)methane
AmineCatalytic Amination (with ammonia)3-(3-tert-butylphenoxy)propan-1-amine

Reactions of the Aryl Ether Linkage

The aryl ether bond in this compound is generally stable but can undergo cleavage under specific, often harsh, conditions.

Mechanistic Investigations of Ether Cleavage

The cleavage of aryl ether bonds typically requires strong acids, such as HBr or HI, at elevated temperatures. libretexts.org The mechanism of cleavage depends on the substitution pattern of the ether. For aryl alkyl ethers, the reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the alkyl carbon, leading to the formation of a phenol and an alkyl halide. pearson.com The cleavage of the bond between the aromatic ring and the oxygen is disfavored due to the high strength of the sp² C-O bond.

In the case of this compound, the ether linkage is between a substituted phenyl group and a propyl chain. Acid-catalyzed cleavage would likely proceed via protonation of the ether oxygen. Subsequently, a nucleophile (e.g., bromide or iodide) would attack the propyl carbon adjacent to the oxygen in an SN2 fashion, yielding 3-tert-butylphenol (B181075) and 3-halopropan-1-ol. Mechanistic studies on lignin (B12514952) model compounds, which contain similar β-O-4 aryl ether linkages, have shown that the presence of a phenolic hydroxyl group can significantly accelerate the rate of acid-catalyzed cleavage. acs.orgpsu.edursc.orgnih.gov While this compound itself is non-phenolic, these studies provide valuable insights into the factors influencing aryl ether bond cleavage. The cleavage is proposed to proceed via a heterolytic mechanism. psu.edu

Stability and Degradation Pathways of the Ether Bond

Aryl ether bonds are known for their high thermal and chemical stability, which is why they are found in high-performance polymers. However, they are not completely inert. Under forcing conditions, such as high temperatures and pressures in the presence of strong acids or bases, the ether bond can be cleaved.

The thermal stability of compounds containing aryl ether linkages is generally high. For instance, studies on nitrogen-rich heterocyclic esters have shown thermal stability up to 250 °C. nih.gov While not directly analogous, this suggests that the aryl ether bond in this compound would also require significant energy input to cleave thermally.

Degradation can also occur through oxidative pathways. For example, the atmospheric degradation of 3-methoxy-1-propanol (B72126) by hydroxyl radicals primarily involves hydrogen atom abstraction from the carbon atoms adjacent to the ether oxygen. youtube.com This leads to the formation of peroxy radicals and subsequent degradation products. youtube.com A similar mechanism could be a potential degradation pathway for this compound in oxidative environments. Studies on oleogels have also shown that while the primary oxidation products are hydroxides and conjugated dienic systems, small amounts of secondary oxidation products like alcohols and epoxides can form. nih.gov

Chemical Modifications of the Aromatic Moiety

The aromatic ring of this compound is the primary site for electrophilic substitution reactions. The reactivity and orientation of these substitutions are influenced by the combined electronic and steric effects of the ether linkage and the tert-butyl group.

The phenoxy group (-O-propan-1-ol) is a potent activating group for electrophilic aromatic substitution. The lone pair of electrons on the oxygen atom can be delocalized into the benzene (B151609) ring through resonance, thereby increasing the electron density of the ring and making it more susceptible to attack by electrophiles. nih.govyoutube.com This activating influence is particularly pronounced at the ortho and para positions relative to the ether linkage.

Conversely, the tert-butyl group is also an ortho-para director, albeit a weaker activating group compared to the phenoxy moiety. msu.edu Its directing effect stems primarily from inductive effects and hyperconjugation. msu.edu In the case of this compound, the two substituents are meta to each other. The powerful activating and ortho-para directing effect of the ether-linked propanol (B110389) group will dominate. Therefore, incoming electrophiles are expected to preferentially substitute at the positions ortho and para to the phenoxy group.

Specifically, the primary products anticipated from electrophilic aromatic substitution reactions would be substitution at the 2, 4, and 6 positions of the benzene ring. However, the bulky tert-butyl group at position 3 will exert significant steric hindrance at the adjacent ortho position (position 2). Consequently, substitution at the para position (position 6) and the less hindered ortho position (position 4) is expected to be favored.

Common electrophilic aromatic substitution reactions applicable to phenols and their ethers include:

Halogenation: Reaction with bromine or chlorine in the presence of a non-polar solvent would likely yield a mixture of mono-halogenated products, with the para-substituted isomer being the major product due to reduced steric hindrance. nih.gov

Nitration: Treatment with dilute nitric acid is expected to yield ortho- and para-nitro derivatives. nih.gov

Friedel-Crafts Alkylation and Acylation: These reactions are also possible, introducing alkyl or acyl groups to the activated ring, again favoring the para position. nih.gov

It is important to note that the high reactivity of the phenol ether ring can sometimes lead to polysubstitution, especially under harsh reaction conditions. nih.gov

The tert-butyl group is generally resistant to oxidation under standard conditions due to the absence of benzylic hydrogens. masterorganicchemistry.combldpharm.comchegg.com Strong oxidizing agents like potassium permanganate, which readily oxidize other alkyl side chains on an aromatic ring, typically leave the tert-butyl group intact. masterorganicchemistry.combldpharm.comchegg.com

However, under more forcing conditions, functionalization of the tert-butyl group may be achievable. One patented method describes the oxidation of tertiary butyl groups attached to an aromatic ring to the corresponding carboxylic acid using nitrogen dioxide (NO2) gas at temperatures exceeding 160°C. This suggests that direct conversion of the tert-butyl group on this compound to a carboxylic acid group could be possible, though it would require harsh reaction conditions that might also affect the propanol side chain.

Investigations into Reaction Mechanisms and Kinetics

Detailed mechanistic and kinetic studies specifically for this compound are not extensively reported. However, the mechanisms of its potential reactions can be inferred from well-understood organic reaction mechanisms.

The mechanism of electrophilic aromatic substitution on the phenyl ring proceeds via a two-step process:

Formation of a Sigma Complex (Arenium Ion): The electron-rich aromatic ring attacks an electrophile (E+), leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The rate-determining step is typically the formation of this intermediate. The stability of the arenium ion is enhanced by the electron-donating capacity of the phenoxy group.

Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product.

The kinetics of these reactions are generally second order, being first order in the aromatic substrate and first order in the electrophile. The presence of the activating phenoxy group would be expected to significantly increase the rate of reaction compared to unsubstituted benzene.

Reactions involving the propanol side chain would follow established mechanisms for alcohols and ethers. For instance, ether cleavage of the phenoxy-propane bond can be achieved using strong acids like HBr or, more commonly, Lewis acids such as boron tribromide (BBr3).

The mechanism of ether cleavage with BBr3 is thought to involve the following steps:

Formation of a Lewis acid-base adduct between the ether oxygen and the boron atom of BBr3.

Nucleophilic attack by a bromide ion on one of the carbon atoms attached to the ether oxygen. For an aryl alkyl ether, the cleavage typically occurs at the alkyl-oxygen bond, resulting in a phenol and an alkyl bromide after workup.

Recent computational studies on the mechanism of BBr3-mediated demethylation of aryl methyl ethers suggest a more complex pathway that can involve multiple ether molecules and BBr3 adducts, potentially proceeding through charged intermediates. It is plausible that the cleavage of the propyl-oxygen bond in this compound would follow a similar complex mechanism. The kinetics of such reactions can be influenced by the stoichiometry of the reagents.

Advanced Spectroscopic and Structural Characterization of 3 3 Tert Butylphenoxy Propan 1 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide foundational information about the types and numbers of hydrogen and carbon atoms in unique chemical environments.

The ¹H NMR spectrum of 3-(3-tert-butylphenoxy)propan-1-ol is expected to show distinct signals for the aromatic protons, the aliphatic protons of the propanol (B110389) chain, the hydroxyl proton, and the protons of the tert-butyl group. pressbooks.pub Protons on carbons adjacent to an oxygen atom are deshielded and thus shifted downfield. libretexts.orgpressbooks.pub The hydroxyl proton signal is often a broad singlet, and its chemical shift can be confirmed by a "D₂O shake" experiment, where the proton is exchanged for deuterium, causing the peak to disappear from the spectrum. docbrown.infolibretexts.org

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Carbons bonded to electronegative oxygen atoms are significantly deshielded, appearing at higher chemical shifts (downfield). pressbooks.pubdocbrown.info Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. miamioh.eduuvic.ca

The following tables outline the predicted ¹H and ¹³C NMR chemical shifts for this compound based on established values for similar chemical structures.

Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration
tert-Butyl (9H) ~1.3 Singlet (s) 9H
-CH₂- (C2') ~2.0 Quintet (quin) 2H
-OH ~2.3-2.5 (variable) Singlet (s, broad) 1H
-CH₂OH (C1') ~3.7 Triplet (t) 2H
-OCH₂- (C3') ~4.1 Triplet (t) 2H

Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
tert-Butyl (CH₃)₃ ~31.5
tert-Butyl (Quaternary C) ~34.7
-CH₂- (C2') ~32.0
-CH₂OH (C1') ~61.0
-OCH₂- (C3') ~66.0
Aromatic (C2, C4, C5, C6) ~112 - 129

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning these signals and confirming the molecule's connectivity. sdsu.eduresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. uvic.cayoutube.com For this compound, cross-peaks would be expected between the protons of C1' and C2', and between C2' and C3', confirming the propanol backbone structure.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton-carbon pairs. sdsu.educolumbia.edu It allows for the definitive assignment of each proton signal to its corresponding carbon signal. For example, the proton signal at ~3.7 ppm would show a cross-peak with the carbon signal at ~61.0 ppm, assigning them to the -CH₂OH group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. youtube.comcolumbia.edu It is crucial for piecing together the entire molecular framework. For instance, HMBC would show a correlation from the tert-butyl protons (~1.3 ppm) to the aromatic C3 carbon (~152 ppm) and from the C3' methylene protons (~4.1 ppm) to the aromatic C1 carbon (~158 ppm), confirming the substitution pattern on the benzene (B151609) ring.

Solid-state NMR (ssNMR) is a powerful technique for characterizing materials in their solid form, providing insights into polymorphism, crystallinity, and local molecular environments. While ssNMR has been applied to study mixtures of alcohols and alkanes adsorbed on surfaces, nih.gov specific data on the polymorphic forms of pure this compound are not widely available in the scientific literature. If different crystalline forms of this compound were to exist, ssNMR would be the ideal method to distinguish them, as the subtle differences in crystal packing would lead to measurable changes in the NMR chemical shifts and relaxation times.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure by analyzing fragmentation patterns. uni-saarland.de

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound, HRMS would be used to confirm its molecular formula as C₁₃H₂₀O₂ by matching the experimentally measured exact mass to the calculated theoretical mass (208.14633 Da).

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific parent ion is selected, fragmented, and the resulting daughter ions are analyzed. This provides detailed structural information by revealing how the molecule breaks apart. researchgate.net The fragmentation of this compound would be governed by the functional groups present, primarily the alcohol, the ether linkage, and the stable tert-butylated aromatic ring. libretexts.org

Common fragmentation pathways for alcohols include dehydration (loss of H₂O) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen). libretexts.org Ethers also typically undergo cleavage of the C-O bond or alpha-cleavage. miamioh.edu

Predicted Key Fragments in the Mass Spectrum of this compound

m/z Predicted Fragment Ion Fragmentation Pathway
208 [C₁₃H₂₀O₂]⁺˙ Molecular Ion (M⁺˙)
193 [C₁₂H₁₇O₂]⁺ Loss of a methyl radical (•CH₃) from the tert-butyl group
151 [C₉H₁₁O₂]⁺ Loss of a propyl radical (•C₃H₇)
149 [C₁₀H₁₃O]⁺ Cleavage of the ether bond (loss of •OCH₂CH₂OH)
135 [C₉H₁₁O]⁺ Benzylic cleavage, loss of •CH₂(CH₂)₂OH

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are excellent for identifying the functional groups present in a compound. nist.gov

IR spectroscopy is based on the absorption of infrared radiation at frequencies corresponding to the natural vibrational frequencies of specific bonds. docbrown.info The IR spectrum of this compound is expected to show several characteristic absorption bands. The most prominent would be the strong, broad O-H stretching vibration from the alcohol group, a hallmark of hydrogen bonding. docbrown.infolibretexts.org

Raman spectroscopy is a complementary light-scattering technique. westmont.edu While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. It is particularly useful for identifying non-polar bonds and symmetric vibrations, such as those in the aromatic ring. researchgate.net

Predicted Vibrational Spectroscopy Data for this compound

Wavenumber (cm⁻¹) Vibration Type Spectroscopy Method
~3600 - 3200 O-H stretch (alcohol) IR (strong, broad)
~3100 - 3000 C-H stretch (aromatic) IR, Raman
~2960 - 2850 C-H stretch (aliphatic) IR, Raman (strong)
~1600, ~1480 C=C stretch (aromatic ring) IR, Raman
~1250 - 1200 C-O stretch (aryl ether) IR (strong)

Table of Compounds

Compound Name
This compound
3-(tert-butyldiphenylsiloxy)propanol
3-tert-butylamino-1,2-propanediol
3-(4-Tert-butylphenoxy)propan-1-ol
Propanol
Methoxyethane
Butan-1-ol
Methanol (B129727)
Ethanol
Cyclohexanol
Cyclohexanone
Dipropyl ether
Methyl propyl ether
Anisole
1,2-epoxypropane

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the absolute three-dimensional structure of a crystalline compound. This technique provides precise information on bond lengths, bond angles, and crystallographic packing. As of current literature, a specific single-crystal structure for this compound has not been reported.

However, were a suitable single crystal of this compound or a solid derivative to be grown, SC-XRD analysis would be the unequivocal method to confirm its molecular geometry. For analogous structures, such as 1-propanol (B7761284) co-crystallized with methane (B114726) in a clathrate hydrate (B1144303), SC-XRD has been used to reveal detailed host-guest interactions, including hydrogen bonding. nih.gov In that specific case, the analysis showed the 1-propanol oxygen atom at a distance of 2.749 Å and 2.788 Å from the nearest water oxygen atoms of the hydrate cage, confirming hydrogen bond formation. nih.gov This illustrates the power of SC-XRD to reveal subtle structural details that govern the properties of a substance. For this compound, such an analysis would definitively confirm the conformation of the propanol chain relative to the substituted phenyl ring.

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Purity

Chiroptical spectroscopy, which includes techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for the analysis of chiral molecules. The parent compound, this compound, is achiral and therefore does not exhibit chiroptical properties.

These techniques become relevant, however, if the compound is used as a synthon to create a new chiral center or if it is derivatized with a chiral auxiliary. For instance, in the synthesis of chiral beta-blockers, the enantiomeric purity of key intermediates is a critical quality attribute. The intermediate (S)-(-)-3-tert-butylamino-1,2-propanediol, which shares structural motifs with the title compound, is a key starting material for the drug Timolol. worldwidejournals.com The control of its enantiomeric purity is paramount, as regulatory bodies like the FDA insist on minimizing the presence of undesired isomers. worldwidejournals.com

For such chiral analogues, a chiral liquid chromatography method is often developed to separate the enantiomers. worldwidejournals.com The resolution between the (R) and (S) enantiomers of 3-tert-butylamino-1,2-propanediol on a Chiralpak IC column was found to be greater than 5.0, allowing for accurate quantification of the undesired enantiomer. worldwidejournals.com CD or ORD spectroscopy would then be used to confirm the absolute configuration of the separated enantiomers, complementing the chromatographic data.

Advanced Chromatographic Techniques in Analytical and Preparative Research

Chromatography is a cornerstone for both the analysis and purification of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful tools in this context.

HPLC is a versatile technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. While a specific HPLC method for this compound is not prominently published, a method for the closely related analogue 3-phenoxy-1-propanol provides a strong template for method development. sielc.com This reverse-phase (RP) method allows for scalable and robust analysis. sielc.com

This liquid chromatography method is suitable for preparative separation to isolate impurities and can also be adapted for pharmacokinetic studies. sielc.com For mass spectrometry detection, the phosphoric acid in the mobile phase would be substituted with a volatile alternative like formic acid. sielc.com

Table 1: HPLC Method for the Analogous Compound 3-Phenoxy-1-propanol

Parameter Condition
Column Newcrom R1
Mobile Phase Acetonitrile (B52724) (MeCN) and water with phosphoric acid
Detection Not specified (UV, MS compatible with formic acid)
Application Analytical, Preparative, Pharmacokinetics

| Note | Method is scalable and can be adapted for UPLC with smaller particle columns. sielc.com |

GC-MS is a premier technique for the analysis of volatile compounds. It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the definitive identification of substances. This compound is sufficiently volatile for GC-MS analysis, likely after derivatization of the hydroxyl group (e.g., silylation) to improve peak shape and thermal stability.

The mass spectrum of the compound would be expected to show characteristic fragmentation patterns. The molecular ion peak (M+) would be observed, and key fragments would arise from the cleavage of the molecule at its most labile bonds. Expected fragmentation includes the loss of the tert-butyl group, cleavage of the propanol side chain, and rearrangements like the McLafferty rearrangement. The fragmentation of other tert-butyl phenolic compounds, such as the antioxidant Irganox 1076, provides a reference for the expected behavior of the tert-butylphenoxy moiety upon electron ionization. researchgate.net

Table 2: Predicted Key Mass Fragments for this compound in GC-MS

m/z (mass-to-charge ratio) Predicted Fragment Identity Fragmentation Pathway
208 [M]+ Molecular Ion
193 [M - CH₃]+ Loss of a methyl group from the tert-butyl group
151 [M - C₄H₉]+ Loss of the tert-butyl group
133 [C₉H₉O]+ Cleavage of the ether bond with hydrogen rearrangement
107 [C₇H₇O]+ Phenoxy cation after loss of the propanol group

Applications and Potential in Chemical Sciences Excluding Biological and Medical Contexts

As a Chemical Intermediate in Fine Chemical Synthesis

The primary role of 3-(3-tert-butylphenoxy)propan-1-ol in the chemical industry is as an intermediate—a molecular stepping stone used to construct more complex and often higher-value molecules. Its synthesis typically involves the etherification of 3-tert-butylphenol (B181075) with a suitable three-carbon synthon, such as 3-chloropropanol or 1,3-propanediol, under basic conditions.

The terminal hydroxyl group of this compound is a key reactive site, allowing it to serve as a precursor for a wide array of specialty organic compounds. Through common organic transformations, this alcohol can be converted into various derivatives. For instance:

Esterification: Reaction with carboxylic acids or their derivatives (like acyl chlorides or anhydrides) yields esters. These esters can be developed as specialty plasticizers, fragrance components, or have other unique material properties.

Oxidation: Controlled oxidation of the primary alcohol can produce the corresponding aldehyde, 3-(3-tert-butylphenoxy)propanal, or further to the carboxylic acid, 3-(3-tert-butylphenoxy)propanoic acid. These derivatives are valuable in their own right as intermediates for pharmaceuticals, agrochemicals, and other fine chemicals.

Halogenation: The hydroxyl group can be replaced by a halogen (e.g., chlorine or bromine) to create 1-halo-3-(3-tert-butylphenoxy)propanes. These halogenated intermediates are highly useful for subsequent nucleophilic substitution reactions, enabling the attachment of various other functional groups.

The bulky tert-butyl group often imparts increased thermal stability and solubility in organic solvents to the final products.

In the realm of organic materials, "building blocks" are molecules that can be systematically assembled into larger, functional architectures. This compound fits this description perfectly. The propanol (B110389) tail provides a point of attachment or polymerization, while the substituted phenyl ring can be used to tune the physical properties of the resulting material, such as its refractive index, thermal stability, and mechanical strength. Its structure is analogous to other ether alcohols that are recognized as essential organic building blocks in the synthesis of complex molecules.

Roles in Materials Science Research

The distinct hydrophobic (tert-butylphenyl) and hydrophilic (hydroxyl) ends of the molecule give it an amphiphilic character, which is highly advantageous in materials science.

The terminal alcohol group allows this compound to be incorporated into polymer chains. It can act as a chain-terminating agent to control molecular weight or be modified to act as a monomer in the production of polyesters, polyethers, and polyurethanes.

For example, it can be reacted with diisocyanates to form urethanes. When used in conjunction with diols and diisocyanates, it can be integrated into the structure of polyurethane resins. The bulky tert-butylphenoxy group pendant from the polymer backbone can significantly influence the properties of the final material, potentially enhancing its thermal resistance and modifying its surface characteristics. While specific research data on polymers derived from this exact isomer is scarce, related compounds like 3-(4-tert-butylphenoxy)propan-1-ol are used in the synthesis of specialty resins.

Table 1: Potential Polymer Applications

Polymer Type Role of this compound Potential Property Modification
Polyesters Monomer (after conversion to a diol or diacid) or chain terminator Increased hydrophobicity, improved thermal stability
Polyurethanes Monofunctional alcohol for chain termination or as a pendant group Control of cross-linking, modification of surface energy

In the formulation of coatings and adhesives, performance additives are crucial. Ether alcohols, such as the related compound 3-methoxy-3-methyl-1-butanol, are often used as coalescing agents or slow-evaporating solvents to improve film formation and adhesion. This compound, with its high boiling point and amphiphilic nature, could function similarly.

It can help to reduce the minimum film formation temperature (MFFT) in latex paints, ensuring a smooth and durable finish. In adhesives, it can modify the viscosity and improve the wetting of substrates. The presence of the aromatic ring can also enhance adhesion to certain plastic and metal surfaces through pi-stacking interactions.

Applications in Catalysis Research

Direct applications of this compound in catalysis are not widely documented. However, its precursors and the reactions to synthesize it are central to catalysis research. The synthesis of its key raw material, 3-tert-butylphenol, is a classic example of a Friedel-Crafts alkylation reaction, which is heavily reliant on acid catalysts. Research focuses on developing more efficient and selective catalysts, such as zeolites or solid acid catalysts, to control the regioselectivity of the tert-butylation of phenol (B47542), favoring the meta-product over the ortho- and para-isomers.

Furthermore, the compound itself could be a substrate in catalytic studies. For example, research into new oxidation catalysts could use this compound as a model substrate to test the selective oxidation of a primary alcohol in the presence of an aromatic ether linkage.

Ligands for Transition Metal Catalysts

While specific research on this compound as a ligand for transition metal catalysts is not extensively documented in publicly available literature, its molecular structure provides a basis for theoretical consideration. The oxygen atoms of the ether and hydroxyl groups can potentially act as coordination sites for a metal center. The bulky tert-butyl group could play a significant role in influencing the steric environment around a catalytic metal, which can be crucial for achieving high selectivity in catalytic transformations.

The development of ligands is a cornerstone of modern transition metal catalysis, enabling control over reactivity and selectivity. For instance, the modification of ligands with bulky substituents is a common strategy to create a specific steric pocket around a metal catalyst, thereby influencing the substrate approach and the stereochemical outcome of a reaction. While there is no direct evidence of this compound being used in this capacity, the principle remains a key area of research in catalysis.

Solvents or Co-solvents in Specific Chemical Reactions

The utility of a compound as a solvent is dictated by its physical properties, such as polarity, boiling point, and its ability to dissolve a range of reactants. While detailed studies on the solvent properties of this compound are scarce, related compounds offer some insights. For example, tert-butyl alcohol is utilized as a solvent and an intermediate in various chemical processes. wikipedia.org The presence of both a hydroxyl group and an ether linkage in this compound gives it an amphiphilic character, suggesting it could be soluble in both polar and non-polar media to some extent.

The choice of solvent is critical in directing the outcome of a chemical reaction. A solvent can influence reaction rates, equilibria, and even the reaction pathway. While no specific reactions have been identified in the literature where this compound is the solvent of choice, its structural motifs are found in other known solvents and reagents. For example, acetic acid is a common solvent, and its use in combination with tert-butyl acetate (B1210297) is noted in the Ritter reaction. orgsyn.org

Utility in Green Chemistry Methodologies

Green chemistry emphasizes the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The selection of solvents is a key aspect of this philosophy.

As Benign Solvents or Reaction Media Components

An ideal green solvent should be non-toxic, biodegradable, and derived from renewable resources. While the environmental profile of this compound has not been extensively studied, the broader class of alcohols and ethers is under continuous evaluation for their green credentials. For instance, propylene (B89431) carbonate has been investigated as a greener alternative to conventional solvents like N,N-dimethylformamide (DMF) for certain applications. mdpi.comresearchgate.net

The development of benign solvents is a major focus of green chemistry research. mdpi.comacs.org The potential of this compound as a green solvent would depend on a thorough assessment of its lifecycle, including its synthesis, use, and disposal. The synthesis of related compounds, such as tert-butylphenols, often involves catalysts and conditions that are themselves subjects of green chemistry improvements. nih.govresearchgate.net

Environmental Chemistry and Degradation Pathways of 3 3 Tert Butylphenoxy Propan 1 Ol from a Chemical Perspective

Photolytic Degradation Mechanisms in Aquatic and Atmospheric Environments

There is currently no available scientific literature detailing the photolytic degradation mechanisms of 3-(3-tert-butylphenoxy)propan-1-ol in either aquatic or atmospheric environments. Research on the direct or indirect photolysis rates, quantum yields, and identification of transformation products under environmentally relevant conditions has not been published.

Chemical Oxidation and Hydrolysis Pathways

No studies were found that investigate the chemical oxidation and hydrolysis pathways of this compound. Data on its reactivity with common environmental oxidants such as hydroxyl radicals, ozone, or singlet oxygen are not available. Similarly, information regarding its susceptibility to hydrolysis under varying pH conditions is absent from the current body of scientific literature.

Enzymatic Biotransformation Studies (Focus on Chemical Transformation, Not Ecological Impact)

There are no published studies on the enzymatic biotransformation of this compound. Research identifying specific enzymes, microbial species, or metabolic pathways involved in the degradation of this compound has not been documented. Consequently, no information exists on the chemical transformations it might undergo as a result of enzymatic action.

Analytical Method Development for Environmental Monitoring (Chemical Research Methods)

No specific analytical methods have been developed or published for the detection and quantification of this compound in environmental matrices such as water, soil, or air. The scientific literature lacks any information on methodologies like chromatography-mass spectrometry or other techniques tailored for the monitoring of this particular compound in the environment.

Future Research and Unexplored Avenues for this compound

The chemical compound this compound, while not extensively documented in current scientific literature, possesses a unique molecular architecture that presents a fertile ground for future scientific exploration. Its structure, which combines a sterically hindered tert-butylphenol group with a reactive primary alcohol via an ether linkage, suggests a wide range of potential applications and research directions. This article delves into the prospective future research avenues for this compound, focusing on the integration of modern computational techniques, novel chemical transformations, advanced materials science, and a deeper mechanistic understanding of its reactions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.